Lauroyl-indapamide

Description

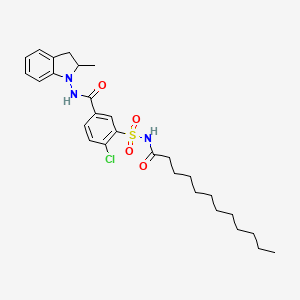

Structure

2D Structure

Properties

Molecular Formula |

C28H38ClN3O4S |

|---|---|

Molecular Weight |

548.1 g/mol |

IUPAC Name |

4-chloro-3-(dodecanoylsulfamoyl)-N-(2-methyl-2,3-dihydroindol-1-yl)benzamide |

InChI |

InChI=1S/C28H38ClN3O4S/c1-3-4-5-6-7-8-9-10-11-16-27(33)31-37(35,36)26-20-23(17-18-24(26)29)28(34)30-32-21(2)19-22-14-12-13-15-25(22)32/h12-15,17-18,20-21H,3-11,16,19H2,1-2H3,(H,30,34)(H,31,33) |

InChI Key |

RSMOSTIURPUTPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NN2C(CC3=CC=CC=C32)C)Cl |

Synonyms |

lauroyl indapamide lauroyl-indapamide |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action for Lauroyl Indapamide in Vitro Investigations

Exploration of Molecular Target Interactions (Excluding Human In Vivo Physiology)

While direct binding studies on lauroyl-indapamide are not extensively reported, the molecular interactions of its parent compound, indapamide (B195227), have been a subject of detailed investigation.

The principal target of indapamide is the Na+-Cl− cotransporter (NCC), a key protein in the regulation of ion balance in the kidneys. nih.gov High-resolution structural studies have revealed that indapamide binds to an orthosteric site within the ion translocation pathway of NCC. nih.gov This binding competitively inhibits the transport of sodium and chloride ions.

In addition to its primary target, indapamide exhibits binding affinity for serum proteins. It binds with high affinity to alpha 1-acid glycoprotein (B1211001) and also to albumin and lipoproteins. nih.gov This protein binding influences its distribution in the blood. nih.gov It is anticipated that the increased lipophilicity of this compound would influence its binding to these proteins.

Table 1: Theoretical Protein Target Interactions of the Indapamide Moiety

| Protein Target | Binding Characteristics | Reference |

|---|---|---|

| Na+-Cl− cotransporter (NCC) | Binds to an orthosteric site, inhibiting ion translocation. | nih.gov |

| Alpha 1-acid glycoprotein | High-affinity binding. | nih.gov |

| Albumin | Binds to albumin. | nih.gov |

| Lipoproteins | Binds to lipoproteins. | nih.gov |

Modeling of the indapamide-NCC interaction, based on cryo-electron microscopy structures, has provided a detailed view of the binding pocket. nih.gov Key residues within the NCC protein form hydrogen bonds and other non-covalent interactions with the sulfamoyl group of indapamide, which is crucial for its inhibitory activity. nih.gov Specifically, the sulfamoyl group of indapamide forms hydrogen bonds with Asn148 and Asn226 of the NCC. nih.gov An ordered water molecule has also been observed to mediate the interaction between indapamide and Thr351. nih.gov

Binding Affinity Studies with Theoretical Protein Targets

Cellular Pathway Modulation Studies (In Vitro Models)

The cellular effects of indapamide, and by extension this compound, have been explored in various in-vitro models, revealing modulation of key signaling pathways.

In-vitro studies using the A10 aortic vascular smooth muscle cell line have demonstrated that indapamide inhibits cell proliferation. nih.gov This inhibitory effect is concentration-dependent and is associated with a reduction in serum-induced DNA synthesis. nih.gov Furthermore, flow cytometry analysis has shown that indapamide blocks cell-cycle progression, an effect that is most pronounced when the compound is introduced in the early stages of the cell cycle. nih.gov

The primary "enzyme" inhibition activity of indapamide is its blocking of the Na+-Cl− cotransporter. nih.gov Beyond this, indapamide has been shown to modulate signaling cascades involved in cell growth. In vascular smooth muscle cells, indapamide significantly decreases cytosolic free calcium levels. nih.gov This reduction in intracellular calcium is linked to the inhibition of the p44/p42 mitogen-activated protein kinase (MAPK) pathway. nih.gov Consequently, indapamide causes a substantial decrease in the expression of the early gene c-fos, a key regulator of cell proliferation. nih.gov

Table 2: In Vitro Cellular Pathway Modulation by the Indapamide Moiety

| Cellular Effect | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| Inhibition of Cell Proliferation | Aortic vascular smooth muscle cells (A10) | Concentration-dependent inhibition of cell growth. | nih.gov |

| Reduction of DNA Synthesis | Aortic vascular smooth muscle cells (A10) | Marked prevention of serum-induced BrdU incorporation. | nih.gov |

| Cell Cycle Arrest | Aortic vascular smooth muscle cells (A10) | Blocks serum-inducible cell-cycle progression. | nih.gov |

| Decreased Intracellular Calcium | Aortic vascular smooth muscle cells (A10) | Significantly decreases cytosolic free calcium stimulated by fetal calf serum. | nih.gov |

| Inhibition of MAPK Pathway | Aortic vascular smooth muscle cells (A10) | Decreased phosphorylation of p44/p42 mitogen-activated protein kinase. | nih.gov |

| Reduced c-fos Expression | Aortic vascular smooth muscle cells (A10) | Caused a 95% to 99% decrease in the early elevation of c-fos mRNA. | nih.gov |

Investigations in Isolated Cell Lines

Structure-Activity Relationship (SAR) at the Molecular Level

The structure-activity relationship for thiazide-like diuretics, including indapamide, is well-defined at the molecular level. The sulfonamide group is an indispensable feature for the diuretic and antihypertensive activity, as it is directly involved in the binding to the Na+-Cl− cotransporter. nih.gov

The modification of indapamide to this compound represents a strategic alteration to its physicochemical properties. The addition of the long, lipophilic lauroyl chain is a prodrug-like approach designed to increase its solubility in lipid environments and prolong its presence in the body. ingentaconnect.com This structural change is intended to optimize the pharmacokinetic profile of the drug without altering its intrinsic pharmacodynamic activity, which remains dependent on the unmodified indapamide core structure.

Influence of Lauroyl Moiety on Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. In pharmacology, this process is fundamental to a drug's ability to bind to its biological target, such as a receptor or an enzyme, and elicit a pharmacological response.

This increased lipophilicity can influence molecular recognition in several ways:

Enhanced Membrane Interactions: The lauroyl group, being a fatty acid derivative, would facilitate the partitioning of this compound into lipid bilayers of cell membranes. mespharmacy.org This could lead to increased accumulation of the compound within the membrane, potentially altering its physical properties, such as fluidity and permeability. mespharmacy.org Such interactions are crucial for drugs that target membrane-bound proteins or have intracellular sites of action.

Prodrug Behavior: It is plausible that this compound acts as a prodrug, where the lauroyl group is cleaved in vivo by esterases to release the active parent drug, indapamide. scirp.orgscirp.org In this scenario, the molecular recognition of this compound itself with the target receptor of indapamide might be less relevant than its ability to be recognized and processed by metabolic enzymes.

A comparative table of the key molecular components and their likely contribution to molecular interactions is presented below.

| Molecular Component | Key Characteristics | Likely Contribution to Molecular Interaction |

| Indapamide Moiety | Contains polar sulfamoyl and chlorobenzamide groups, and a lipophilic methylindoline group. mdpi.com | Responsible for the primary pharmacological activity through binding to specific targets (e.g., Na+-Cl- symporter in the distal convoluted tubule for its diuretic effect). wikipedia.org |

| Lauroyl Moiety | Long (12-carbon) saturated aliphatic chain. | Increases overall lipophilicity, promotes interaction with lipid membranes and hydrophobic pockets of proteins. nih.govmespharmacy.org May serve as a substrate for esterase enzymes. scirp.orgscirp.org |

Conformational Analysis and Bioavailability Prediction (Theoretical)

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A drug's conformation is critical as it determines its three-dimensional shape, which must be complementary to its biological target for effective binding.

Conformational Analysis (Theoretical):

A theoretical conformational analysis of this compound would likely be performed using computational chemistry methods, such as molecular mechanics or quantum mechanics. Such an analysis for this compound would focus on:

Orientation of the Pharmacophore: The analysis would investigate how the conformation of the lauroyl group affects the spatial orientation of the indapamide pharmacophore. This is crucial to understand if the active part of the molecule can still adopt the necessary conformation to bind to its target.

Interaction with a Simulated Environment: More advanced simulations could model the conformation of this compound in different environments, such as in an aqueous solution versus within a lipid bilayer, to understand how its shape might change as it approaches and interacts with a cell.

Bioavailability Prediction (Theoretical):

Oral bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged. Theoretical prediction of bioavailability relies on various physicochemical and structural properties of a molecule. For this compound, a theoretical prediction would consider the following parameters, often guided by established rules like Lipinski's Rule of Five, though prodrugs can sometimes be exceptions to these rules.

| Parameter | Influence on Bioavailability | Theoretical Consideration for this compound |

| Lipophilicity (LogP) | Higher lipophilicity can enhance absorption across the gastrointestinal tract, but excessively high lipophilicity can lead to poor aqueous solubility and entrapment in lipid membranes. | The addition of the lauroyl group would significantly increase the LogP of indapamide, likely enhancing its passive diffusion across the gut wall. |

| Molecular Weight | Higher molecular weight (typically >500 Da) can negatively impact permeability and absorption. | The molecular weight of this compound would be higher than that of indapamide, potentially moving it closer to or beyond the typical limits for good oral absorption. |

| Aqueous Solubility | Adequate aqueous solubility is necessary for the drug to dissolve in the gastrointestinal fluids before absorption can occur. | The increased lipophilicity due to the lauroyl chain would likely decrease the aqueous solubility of this compound compared to indapamide. |

| Metabolic Stability | For a prodrug, controlled cleavage to the active drug is required. If the prodrug is metabolized too quickly or too slowly, the desired therapeutic effect may not be achieved. | The ester linkage in this compound would be susceptible to hydrolysis by esterases in the gut wall, liver, and blood. The rate of this cleavage would be a key determinant of indapamide's bioavailability. scirp.orgscirp.org |

Lauroyl Indapamide Derivatives and Prodrug Strategies Research Focus

Design Principles for Novel Lauroyl-indapamide Analogs

The design of new analogs of this compound is guided by established principles of medicinal chemistry, focusing on modifications to both the fatty acid chain and the active drug moiety to influence properties like lipophilicity, metabolic stability, and release kinetics.

The lauroyl group, a 12-carbon saturated fatty acid chain, is a primary target for modification to alter the prodrug's properties. The length and nature of this lipophilic moiety are critical determinants of the molecule's behavior. nih.govgoogle.com

Key Modification Strategies:

Chain Length Variation: Altering the number of carbon atoms in the acyl chain directly impacts the prodrug's lipophilicity. Shortening the chain would decrease lipophilicity, potentially leading to faster hydrolysis and release of indapamide (B195227). Conversely, elongating the chain would increase lipophilicity, which could enhance partitioning into lipid membranes and further prolong the release profile.

Introduction of Unsaturation: Incorporating double or triple bonds into the fatty acid chain can introduce conformational rigidity and alter the molecule's shape and interaction with metabolizing enzymes. This can influence the rate of enzymatic cleavage by esterases.

Branching: Introducing alkyl branches onto the fatty acid chain can create steric hindrance around the ester linkage. This steric bulk can protect the ester bond from rapid hydrolysis by esterases, thereby slowing the release of the active indapamide.

These modifications are designed to predictably alter the structure-property relationship of the resulting analog.

Table 1: Theoretical Impact of Lauroyl Chain Modifications

| Modification Type | Example | Predicted Effect on Lipophilicity | Predicted Effect on Release Rate |

|---|---|---|---|

| Chain Shortening | Octanoyl (C8)-indapamide | Decrease | Increase |

| Chain Elongation | Stearoyl (C18)-indapamide | Increase | Decrease |

| Unsaturation | Oleoyl (C18:1)-indapamide | Minor Change/Increase | Variable; depends on enzyme fit |

| Branching | 2-Methyl-lauroyl-indapamide | Minor Change/Increase | Decrease |

Modifications to the indapamide part of the molecule are aimed at blocking metabolic pathways or altering its intrinsic activity profile. Indapamide is a 2-methyl indoline (B122111) derivative of 4-chloro-3-sulfamoyl benzamide. wileymicrositebuilder.com Metabolic studies have shown that the indoline ring of indapamide can be dehydrogenated to an indole (B1671886) form by cytochrome P450 enzymes, particularly CYP3A4. nih.gov

Key Derivatization Sites:

Indoline Ring: Chemical modification of the indoline ring could prevent its aromatization to the corresponding indole, which may have a different activity profile or be a precursor to reactive metabolites. nih.gov

Sulfonamide Group: The sulfonamide group is essential for the diuretic activity of indapamide. wileymicrositebuilder.com Derivatization at this site could be explored to create double prodrugs, where a second promoiety is attached, requiring another metabolic step for activation.

Chlorobenzamide Group: While less common, substitutions on the chlorobenzamide ring could be investigated to fine-tune electronic properties and binding characteristics to its pharmacological targets.

Modifications to the Lauroyl Chain

Prodrug Concept Evolution Applied to this compound

The simple ester linkage in this compound represents a classical prodrug approach. nih.gov Evolving this concept involves designing more sophisticated systems that allow for targeted or highly controlled drug release, moving beyond simple passive hydrolysis.

As an ester-based prodrug, this compound is designed to be converted back to the active parent drug by ubiquitous esterase enzymes present in the blood, liver, and other tissues. wits.ac.za The activation process involves the hydrolytic cleavage of the ester bond connecting the lauroyl chain to the indapamide molecule. wits.ac.za

In vitro studies using various tissue homogenates or purified esterases are critical for characterizing the activation kinetics of such prodrugs. These studies can determine the rate of hydrolysis (k), the affinity of the prodrug for the enzyme (Km), and the maximum reaction velocity (Vmax). Research on other prodrugs has shown that activation can be catalyzed by the alkaline pH of blood in combination with the esterases present therein. researchgate.net This highlights a mechanism where host-derived enzymes are leveraged for prodrug activation at a microbial or cellular target. nih.gov

To achieve more precise drug delivery, next-generation derivatives of this compound could incorporate advanced cleavable linkers. These linkers are designed to be stable in systemic circulation but are cleaved by specific physiological triggers found at the target site. broadpharm.comnih.gov This strategy is widely used in antibody-drug conjugates (ADCs) but the principles are applicable to small-molecule prodrugs. axispharm.com

Theoretically Applicable Cleavable Linkers:

Protease-Sensitive Linkers: These linkers consist of short peptide sequences (e.g., valine-citrulline) that are specifically cleaved by proteases like Cathepsin B, which are often overexpressed in tumor cells or inflammatory tissues. broadpharm.comnih.govcreative-biogene.com Incorporating such a linker could target indapamide release to specific pathological environments.

pH-Sensitive Linkers: Linkers containing acid-labile groups, such as hydrazones, are designed to be stable at the physiological pH of blood (7.4) but hydrolyze rapidly in the acidic environments of endosomes (pH 5-6) or lysosomes (pH ~4.8). broadpharm.comnih.govresearchgate.net This allows for intracellular drug release following cellular uptake.

Redox-Sensitive Linkers: Disulfide linkers remain stable in the bloodstream but are readily cleaved by reducing agents like glutathione, which is present in much higher concentrations inside cells compared to the plasma. broadpharm.comnih.gov This differential provides a robust mechanism for intracellular drug release.

Esterases and Their Role in Prodrug Activation (In Vitro)

Structure-Property Relationships for Derivatives

The relationship between the chemical structure of this compound analogs and their physicochemical properties is a central theme in their design. By systematically altering the molecule, researchers can modulate properties that are key to its performance as a prodrug.

Table 2: Predicted Structure-Property Relationships for this compound Analogs

| Structural Modification | Key Property Affected | Rationale |

|---|---|---|

| Increased acyl chain length | Lipophilicity (LogP) | Increases. Each additional methylene (B1212753) group contributes to hydrophobicity. |

| Steric hindrance near ester bond | Metabolic Stability | Increases. Bulky groups can shield the ester from enzymatic attack by esterases, slowing hydrolysis. |

| Blockade of indoline ring metabolism | Parent Drug Bioavailability | Increases. Prevents metabolism of the active indapamide moiety itself, prolonging its action once released. nih.gov |

| Incorporation of a pH-sensitive linker | Release Mechanism | Becomes environmentally controlled. Release is triggered by low pH rather than ubiquitous esterases. creative-biogene.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indapamide |

| Dehydroindapamide |

| Octanoyl-indapamide |

| Stearoyl-indapamide |

| Oleoyl-indapamide |

| 2-Methyl-lauroyl-indapamide |

| Valine-citrulline |

| Glutathione |

| Cathepsin B |

Advanced Analytical Methodologies for Lauroyl Indapamide Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental in the molecular characterization of Lauroyl-indapamide, providing insights into its structural framework, functional groups, and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are synergistically used for a complete qualitative analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule, confirming the successful attachment of the lauroyl group to the indapamide (B195227) backbone.

In ¹H NMR analysis, the presence of signals corresponding to the protons of the lauroyl chain (the long aliphatic chain), in addition to the characteristic signals from the aromatic and indoline (B122111) rings of the parent indapamide structure, provides direct evidence of the compound's formation. Similarly, ¹³C NMR spectra would show a distinct set of signals for the twelve carbons of the lauroyl group, alongside those from the indapamide moiety. While specific, detailed spectral assignments for this compound are not widely published, the principles of NMR allow for a predictive analysis of its structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Structural Moiety | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| Lauroyl Chain (CH₃) | ~0.8-0.9 | ~14 | Terminal methyl group in a long alkyl chain. |

| Lauroyl Chain (-CH₂-)n | ~1.2-1.6 | ~22-32 | Methylene (B1212753) groups in the aliphatic chain. |

| Lauroyl Chain (α-CH₂) | ~2.2-2.5 | ~34-36 | Methylene group adjacent to the carbonyl. |

| Lauroyl Carbonyl (C=O) | N/A | ~170-175 | Carbonyl carbon of the amide group formed. |

| Indoline CH₃ | ~2.2-2.3 | ~25 | Methyl group on the indoline ring. |

| Aromatic Protons (Ar-H) | ~7.0-8.0 | ~120-140 | Protons on the substituted benzene (B151609) ring. |

| Indoline Protons | ~3.0-4.0, ~7.0-7.5 | ~48-55, ~125-135 | Protons on the indoline ring structure. |

Note: These are estimated values based on standard chemical shift tables and data from the parent compound, indapamide. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Purity and Identity Confirmation

Mass Spectrometry (MS) is a critical technique for confirming the molecular weight and assessing the purity of this compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides an exact molecular weight, which is a primary indicator of the compound's identity. This compound has a molecular formula of C₂₈H₃₈ClN₃O₃S and a molecular weight of approximately 548.1 g/mol .

High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, researchers can gain further structural confirmation. For this compound, expected fragmentation would involve the cleavage of the amide bond linking the lauroyl chain to the indapamide nitrogen, as well as characteristic fragmentations of the indapamide structure itself. scribd.com Analysis of the parent compound, indapamide, shows fragmentation pathways that include losses of the sulfonamide and amide groups, which would also be expected as part of the fragmentation of this compound.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Significance |

| Molecular Formula | C₂₈H₃₈ClN₃O₃S | Defines the elemental composition. |

| Molecular Weight | ~548.1 g/mol | Primary confirmation of identity. |

| Molecular Ion Peak [M+H]⁺ | ~548.24 | Observed in positive ion mode ESI-MS. |

| Key Fragment Ion 1 | m/z ~365.0 | Corresponds to the indapamide moiety after cleavage of the lauroyl group. |

| Key Fragment Ion 2 | m/z ~183.2 | Corresponds to the lauroyl acylium ion. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. The IR spectrum of this compound would confirm the presence of key groups, supporting the structural data from NMR and MS. A comparison with the spectrum of indapamide would highlight the new C=O stretching frequency from the newly formed amide bond and the prominent C-H stretching from the long alkyl chain. researchgate.netresearchgate.net

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Sulfonamide) | ~3300-3200 | Stretching |

| C-H (Aliphatic) | ~2950-2850 | Stretching |

| C=O (Amide) | ~1680-1640 | Stretching |

| C=C (Aromatic) | ~1600, ~1475 | Stretching |

| S=O (Sulfonamide) | ~1350 & ~1160 | Asymmetric & Symmetric Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly within the aromatic systems. The UV-Vis spectrum of this compound is dominated by the chromophores present in the indapamide portion of the molecule. The attachment of the lauroyl group, being a saturated alkyl chain, does not significantly alter the primary absorption maxima. The maximum absorbance wavelength (λmax) is crucial for developing quantitative analytical methods, such as HPLC-UV. For the parent compound indapamide, λmax values are reported around 240-242 nm, and similar values are used for the detection of this compound. researchgate.netrjptonline.orgscience.govderpharmachemica.com

Chromatographic Separation and Quantification

Chromatographic techniques are the cornerstone for separating this compound from impurities, related substances, or biological matrices, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. semanticscholar.orgchitkara.edu.in Reversed-phase HPLC (RP-HPLC) is the preferred mode, utilizing a non-polar stationary phase and a polar mobile phase.

A specific method for the determination of this compound in rat whole blood has been developed and validated. researchgate.netrjptonline.orgresearchgate.net This method employs a C18 (ODS) column with a mobile phase consisting of a mixture of organic solvents and an acidic aqueous component, followed by UV detection. The method demonstrates good linearity and recovery, making it suitable for pharmacokinetic research. researchgate.net

Table 4: Example of a Validated HPLC Method for this compound Analysis. researchgate.net

| Parameter | Condition |

| Stationary Phase (Column) | Chromasil ODS (Octadecylsilane) |

| Mobile Phase | Methanol : Acetonitrile : Tetrahydrofuran : 0.2% Trifluoroacetic Acid |

| Ratio (v/v/v/v) | 170 : 20 : 15 : 38 |

| Detection | UV-Vis |

| Wavelength (λmax) | 240 nm |

| Linearity Range | 0.048 - 200 µg/mL |

| Extraction Recovery | 76.5% - 82.6% |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is generally applied to volatile and thermally stable compounds. This compound, being a large molecule with a high molecular weight and relatively low volatility, is not ideally suited for direct GC analysis. Its analysis would likely require derivatization to increase its volatility and thermal stability. googleapis.com

While there are no specific GC methods published for this compound, methods for its parent compound, indapamide, have been reported, often coupled with mass spectrometry (GC-MS). semanticscholar.org These methods typically involve a derivatization step to make the molecule amenable to GC analysis. For this compound, a similar derivatization strategy, such as silylation of the sulfonamide group, could theoretically be employed. However, given the compound's high molecular weight, HPLC remains the more practical and widely adopted chromatographic technique for its analysis. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

This compound, similar to its parent compound indapamide, possesses a chiral center, making the separation of its enantiomers critical for understanding its pharmacological and toxicological profiles. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages in speed and efficiency over traditional high-performance liquid chromatography (HPLC). researchgate.netnih.gov The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small percentage of an organic solvent like methanol, results in low viscosity and high diffusivity, leading to rapid and highly efficient separations. researchgate.netselvita.com

For the enantiomeric separation of amide derivatives like this compound, polysaccharide-based chiral stationary phases (CSPs) are particularly effective. nih.govcapes.gov.br Research on various amide derivatives has demonstrated that columns such as Chiralcel OD-H (cellulose-based) and Chiralpak IC (amylose-based) provide excellent resolution. nih.govcapes.gov.br The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector on the stationary phase.

In a typical SFC method for a compound like this compound, a screening of different CSPs and organic modifiers would be the initial step. The effects of mobile phase additives, temperature, and back pressure are then optimized to achieve baseline resolution of the enantiomers. nih.gov The unique properties of supercritical fluids make packed column SFC a preferred method for fast enantiomeric separations in the pharmaceutical industry. researchgate.net

X-ray Crystallography and Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) significantly influence its stability, solubility, and bioavailability. X-ray crystallography and other solid-state characterization techniques are therefore indispensable in the study of this compound.

Crystal Structure Determination of this compound

Determining the precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physicochemical properties. X-ray crystallography is the definitive method for this purpose. While single-crystal X-ray diffraction is preferred for its precision, obtaining single crystals of sufficient size and quality can be challenging, especially for lipophilic derivatives like this compound. mdpi.com

In cases where suitable single crystals are not available, X-ray powder diffraction (XRPD) data can be used to solve the crystal structure. mdpi.com This was successfully demonstrated for the parent compound, indapamide, where the crystal structure was determined from laboratory XRPD data. The analysis revealed a non-stoichiometric hydrate, with water molecules weakly bound within the crystal lattice. mdpi.com A similar approach would be employed for this compound. The process involves collecting high-quality powder diffraction data, indexing the pattern to determine the unit cell parameters, and then using advanced computational methods to determine the arrangement of the molecules within the unit cell. For long-chain fatty acid amides, XRPD also helps in understanding the lamellar structure and packing of the molecules. scribd.comresearchgate.netacs.org

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. Different polymorphs of a drug can exhibit varied physical properties, including melting point, solubility, and stability. Therefore, a thorough investigation of the polymorphic landscape of this compound is essential. core.ac.uk Studies on related fatty acid amides and drug derivatives have shown that polymorphism is a common phenomenon. scribd.comnih.govresearchgate.netresearchgate.net

A comprehensive polymorphic screen for this compound would involve recrystallization from a wide array of solvents and under different conditions (e.g., temperature, evaporation rate). The resulting solid forms would be analyzed using a combination of techniques:

X-Ray Powder Diffraction (XRPD): To identify unique crystalline forms based on their distinct diffraction patterns.

Differential Scanning Calorimetry (DSC): To detect thermal events such as melting, crystallization, and solid-solid transitions, which are characteristic of different polymorphs.

Thermogravimetric Analysis (TGA): To determine the presence of solvates or hydrates by measuring weight loss upon heating.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify differences in hydrogen bonding and molecular conformation among polymorphs.

For the parent compound, indapamide, studies have identified and characterized one polymorphic form and three pseudopolymorphic (solvated) forms, highlighting the importance of such investigations. researchgate.net

| Analytical Technique | Purpose in Polymorphism Studies |

| XRPD | Identifies different crystal lattices. |

| DSC | Determines melting points and phase transitions. |

| TGA | Quantifies solvent/water content. |

| FTIR | Probes differences in molecular interactions. |

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. Techniques such as LC-MS/MS and GC-MS are central to identifying metabolites and impurities of this compound.

LC-MS/MS for Metabolite Identification (Non-human, In Vitro)

Understanding the metabolic fate of this compound is crucial. In vitro studies using liver microsomes or other enzyme systems can predict how the drug will be transformed in the body. researchgate.netoulu.finih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for these studies due to its high sensitivity and specificity. helsinki.ficuni.cznih.gov

In a typical in vitro metabolism study, this compound would be incubated with a relevant biological matrix (e.g., liver microsomes). The resulting mixture is then analyzed by LC-MS/MS.

Chromatographic Separation (LC): A reversed-phase HPLC or UPLC column separates the parent compound from its metabolites.

Mass Spectrometric Detection (MS/MS): The mass spectrometer first determines the mass-to-charge ratio (m/z) of the eluting compounds (MS1). It then fragments selected ions and measures the m/z of the fragments (MS2).

The fragmentation pattern provides structural information that helps in the tentative identification of metabolites. oulu.fi For instance, common metabolic transformations for a molecule like this compound could include hydroxylation, N-dealkylation, or cleavage of the amide bond. High-resolution mass spectrometry (HR-MS) is often used to obtain accurate mass measurements, which further aids in determining the elemental composition of the metabolites. researchgate.net Studies on the degradation products of indapamide using LC-MS/MS have demonstrated the power of this technique to identify and structurally characterize related substances. selvita.com

| Potential Metabolic Reaction | Expected Mass Shift |

| Hydroxylation | +16 Da |

| Oxidative deamination | -1 Da |

| Glucuronidation | +176 Da |

| Amide Bond Cleavage | Formation of Indapamide and Lauric acid |

GC-MS for Volatile Impurities

The manufacturing process of any drug substance, including this compound, may introduce volatile impurities, such as residual solvents. thermofisher.com Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a headspace (HS) sampler, is the standard method for their identification and quantification. nih.govoup.comeuropeanpharmaceuticalreview.comlabcompare.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for these impurities. thermofisher.comintertek.com

The analysis proceeds as follows:

Sample Preparation: The this compound sample is dissolved in a suitable high-boiling-point solvent (e.g., dimethyl sulfoxide) in a sealed vial.

Headspace Injection (HS): The vial is heated, causing volatile impurities to partition into the gas phase (headspace). A sample of this gas is then injected into the GC system. This technique avoids injecting the non-volatile drug substance, protecting the instrument and improving sensitivity. europeanpharmaceuticalreview.com

Gas Chromatographic Separation (GC): The volatile impurities are separated based on their boiling points and interactions with the GC column.

Mass Spectrometric Detection (MS): The separated compounds are identified by their characteristic mass spectra, which act as a chemical fingerprint.

This method allows for the sensitive and specific detection of a wide range of potential volatile impurities, ensuring the quality and safety of the final drug substance. researchgate.netptfarm.pl

Theoretical and Pre Clinical Applications of Lauroyl Indapamide Research

Exploration of Potential Biological Targets (Excluding Human Therapeutics)

Research into lauroyl-indapamide extends to its fundamental interactions with biological molecules in non-therapeutic, experimental contexts. This compound was synthesized to potentially increase the elimination half-life of indapamide (B195227) and achieve a more sustained long-term action. researchgate.net These studies are foundational to understanding the compound's biochemical behavior.

Enzyme Inhibition and Activation Profiles (In Vitro)

While specific in vitro enzyme inhibition profiles for this compound are not extensively detailed in available literature, research on its parent compound, indapamide, provides a basis for hypothetical targets. Indapamide is a known inhibitor of carbonic anhydrase (CA) isozymes. researchgate.netnih.gov Studies have shown that indapamide and related diuretics significantly inhibit various CA isozymes, such as CA VII, IX, XII, and XIII, in the low nanomolar range. researchgate.netnih.gov For instance, the interaction of indapamide with human carbonic anhydrase II (hCA II) has been structurally characterized, revealing key binding interactions. researchgate.netnih.govrcsb.org

Furthermore, indapamide has been observed to influence enzymes involved in vascular processes. It has been shown to increase the generation of prostacyclin in vascular smooth muscle cells, not by acting on prostacyclin synthase directly, but possibly through antioxidant effects that protect the enzyme from inhibition by lipid hydroperoxides. nih.gov In other studies, indapamide was found to impact pepsin activity in vitro, suggesting potential interactions with digestive enzymes. ptfarm.pl Given that this compound is a prodrug of indapamide, it is hypothesized that its lauroyl group could influence its interaction with enzymes like carboxylesterases, which are crucial for the metabolism of many prodrugs. nih.gov

| Enzyme/Enzyme Family | Observed Effect of Parent Compound (Indapamide) | Potential Relevance for this compound |

| Carbonic Anhydrases (e.g., CA II, VII, IX, XII) | Inhibition researchgate.netnih.gov | The sulfonamide group, essential for CA inhibition, is present. The lauroyl moiety might alter isoform selectivity or binding affinity. |

| Pepsin | Increased activity in vitro ptfarm.pl | The chemical structure modification could alter this interaction. |

| Prostacyclin Synthase | Indirectly enhanced activity via antioxidant effect nih.gov | The lipophilic nature of the lauroyl group might influence its interaction with cell membranes and antioxidant potential. |

| Carboxylesterases | Not a substrate | As a prodrug, this compound would likely be a substrate for these enzymes to release active indapamide. nih.gov |

Receptor Binding Studies (Cell-free Systems)

Direct receptor binding studies for this compound in cell-free systems are not prominent in the reviewed literature. However, research on indapamide provides context for potential receptor interactions. Indapamide is known to inhibit the Na+-Cl− cotransporter (NCC), a key protein in the kidneys. nih.gov Structural studies have identified the binding pocket for indapamide on NCC, showing that its sulfamoyl group forms crucial hydrogen bonds with specific amino acid residues like Asn226 and Asn148. nih.gov This interaction blocks the ion translocation path, arresting the transporter in an outward-open conformation. nih.gov

Indapamide has also been shown to inhibit platelet aggregation in vitro by reducing calcium mobilization, which suggests an interaction with pathways that regulate platelet response, although not necessarily a direct receptor binding event in a cell-free context. nih.gov

Rational Drug Design Principles Applied to this compound

The design of this compound itself is an application of rational drug design, specifically the prodrug approach, to modify the pharmacokinetic properties of indapamide. researchgate.net Computational methods are instrumental in refining such designs and predicting their behavior.

Computational Docking and Molecular Dynamics Simulations

Computational studies are crucial for understanding how molecules like this compound and its parent compound interact with their biological targets. Molecular docking simulations have been extensively used to study the binding of indapamide to carbonic anhydrase II and the Na+-Cl− cotransporter (NCC). researchgate.netnih.govresearchgate.net For example, the X-ray crystal structure of the indapamide-hCA II adduct has been resolved, providing a detailed map of the binding interactions, which can be used to validate and guide docking simulations. researchgate.netnih.govrcsb.org

Similar computational approaches, such as docking and molecular dynamics, have been applied to predict the metabolic activity of enzymes like carboxylesterases on various prodrugs. nih.gov Although specific docking studies for this compound are not detailed in the search results, these principles are directly applicable. Such simulations would model the entry and orientation of this compound within the active site of an enzyme like carboxylesterase to predict its hydrolysis into indapamide. The insights from these simulations are valuable for designing derivatives with optimized activation rates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the chemical structure of compounds with changes in their biological activity. researchgate.net While specific QSAR models focused solely on this compound were not found, the principles are widely applied to related classes of compounds. researchgate.netjnu.edu.cn

For a compound like this compound, a QSAR study could be designed to explore how modifications to the lauroyl chain (e.g., changing its length or branching) might affect its properties. The model would use a set of calculated molecular descriptors (e.g., lipophilicity, molecular volume, electronic properties) to build a mathematical equation that predicts a specific activity, such as the rate of enzymatic hydrolysis or binding affinity to a target. Such models are used to prioritize the synthesis of new derivatives with potentially improved characteristics. researchgate.netmalnalab.hu

Development of In Vitro Models for Activity Assessment

Assessing the activity and properties of this compound requires specialized in vitro models. A key area of study has been its degradation kinetics in aqueous solutions to predict its stability within delivery systems like liposomes. nih.gov In these experiments, a buffer-acetone mixture was used as the reaction solution, and the degradation was found to follow pseudo-first-order kinetics that were highly dependent on pH. nih.gov

Another important in vitro model is the use of human liver microsomes to study metabolism. These models are used to determine which cytochrome P450 (CYP) enzymes are responsible for a compound's breakdown. For the parent compound indapamide, CYP3A4 and CYP2C19 have been identified as key metabolizing enzymes. nih.gov Such a system would be essential for studying the conversion of this compound to indapamide and any subsequent metabolism.

Furthermore, cell-based assays, such as those using rat vascular smooth muscle cells, have been used to investigate the effects of indapamide on prostacyclin generation, providing a model to test the vascular effects of its derivatives. nih.gov For assessing transport and absorption characteristics, in vitro systems like the drug dissolution/absorption simulating system (DDASS) have been developed and validated for indapamide, which could be adapted for its prodrugs. nih.gov

| In Vitro Model | Purpose for this compound Research | Key Findings/Application |

| Buffer-Acetone Solutions | To study degradation kinetics and predict stability. nih.gov | Degradation follows pseudo-first-order kinetics and is pH-dependent; most stable at pH 6.8. nih.gov |

| Human Liver Microsomes | To identify metabolizing enzymes and study prodrug conversion. nih.gov | Parent compound (indapamide) is metabolized by CYP3A4 and CYP2C19. nih.gov |

| Rat Vascular Smooth Muscle Cells | To assess effects on vascular eicosanoid generation. nih.gov | Parent compound (indapamide) increases prostacyclin generation. nih.gov |

| Drug Dissolution/Absorption Simulating System (DDASS) | To establish in vitro-in vivo correlations (IVIVCs). nih.gov | Validated for establishing Level A IVIVCs for immediate-release indapamide. nih.gov |

Cell-Based Assays for Specific Pathway Modulation

A comprehensive review of available scientific literature did not yield specific studies detailing the use of this compound in cell-based assays for the modulation of particular signaling pathways. While research on its parent compound, indapamide, has explored its effects on various cellular mechanisms, dedicated research on the specific pathway modulatory effects of this compound has not been identified in publicly accessible preclinical data. One document from a university research overview lists "modulation of the NF-κB and the PKCα/PI3-K/Akt pathways" in a bibliography, but does not provide direct evidence or specific studies linking this to this compound. jnu.edu.cn Therefore, there are no detailed research findings or data tables on specific pathway modulation by this compound to report at this time.

Organoid and 3D Culture Systems (Non-clinical relevance)

There is no evidence in the reviewed scientific literature to suggest that this compound has been evaluated using organoid or 3D culture systems. These advanced in vitro models, which more closely mimic the complex architecture and functionality of in vivo tissues, have not been documented in the context of this compound research. science.govgoogleapis.com Consequently, no research findings or data on the non-clinical relevance of this compound in these systems can be provided.

Future Research Directions and Unexplored Avenues for Lauroyl Indapamide

Novel Synthetic Routes and Sustainable Production

The synthesis of indapamide (B195227) and its derivatives, including Lauroyl-indapamide, traditionally involves multi-step chemical reactions. Future research should prioritize the development of novel, more efficient, and sustainable synthetic pathways.

Current synthesis of the parent compound, indapamide, often starts with 4-chloro-3-sulfamoyl-benzoic acid researchgate.net. One common method involves reacting this starting material with thionyl chloride to produce an intermediate, which is then condensed with 2-methyl-indoline hydrochloride google.com. However, this use of thionyl chloride presents safety and environmental concerns, including equipment corrosion and pollution google.com.

A significant opportunity lies in creating "greener" synthetic processes. One patented method already offers an alternative by avoiding the thionyl chloride step; it first reacts 4-chloro-3-sulfamoyl benzoic acid with t-butyl chloroformate to generate a mixed anhydride, which then reacts with N-amino-2-methylindoline hydrochloride google.com. This approach is reported to be safer, reduce environmental impact, and increase the yield compared to traditional technologies google.com.

Future research could build on these principles, focusing on:

One-Pot Syntheses: Developing a streamlined process where multiple reaction steps are performed in a single reactor, minimizing solvent usage and waste generation.

Catalytic Approaches: Investigating novel catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.

Alternative Solvents: Exploring the use of greener solvents to replace hazardous ones like toluene (B28343) or chlorinated hydrocarbons google.com.

Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer better control over reaction conditions, improve safety, and allow for easier scaling.

These advancements would not only reduce the environmental footprint of producing this compound but also potentially lower manufacturing costs google.com. This aligns with broader green chemistry principles aimed at minimizing resource consumption and environmental impact throughout the drug discovery and development process researchgate.net.

| Synthetic Route Consideration | Traditional Approach | Potential Future Approach | Benefit of Future Approach |

| Chlorinating Agent | Thionyl Chloride google.com | Isobutylchloroformate / t-butyl chloroformate google.com | Improved safety, reduced corrosion and pollution google.com |

| Process Type | Batch processing | One-pot synthesis, Flow chemistry | Reduced waste, improved efficiency and safety |

| Solvents | Toluene, Dichloromethane, Chloroform google.com | Green solvents (e.g., bio-based solvents) | Reduced environmental impact |

| Overall Goal | High yield | High yield with sustainability | Cost reduction, alignment with green chemistry principles google.comresearchgate.net |

Advanced Computational Modeling for Mechanism Prediction

While this compound was designed for a longer-lasting antihypertensive effect, the precise mechanisms by which the lauroyl group modifies the parent drug's activity are not fully understood researchgate.netpatsnap.com. Advanced computational modeling presents a powerful tool to predict these mechanisms at a molecular level.

The degradation kinetics of this compound have been studied, revealing that its breakdown follows pseudo-first-order kinetics and is highly dependent on pH, with the greatest stability observed at pH 6.8 nih.gov. Computational methods like the Arrhenius equation have been used to extrapolate and calculate degradation active energies at different pH levels nih.gov.

Future computational studies could focus on:

Molecular Dynamics (MD) Simulations: To model how this compound interacts with cell membranes. Its lipophilic lauroyl chain likely influences its partitioning into and transport across lipid bilayers, which could be visualized and quantified through MD simulations.

Density Functional Theory (DFT): This method can be used to optimize the molecular structure of this compound and analyze its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. This provides insight into its reactivity and potential interaction sites.

Dissipative Particle Dynamics (DPD): DPD simulations are effective for studying the behavior of larger systems, such as the formation of nanoparticles or liposomes containing this compound researchgate.net. This could help in designing more effective drug delivery systems.

Docking and Binding Free Energy Calculations: To predict the binding affinity of this compound to its primary biological targets and potential off-targets. This can help elucidate whether the lauroyl group alters the binding mode or affinity compared to indapamide.

By leveraging these computational tools, researchers can generate hypotheses about the compound's behavior in silico before embarking on more resource-intensive in vitro and in vivo experiments, thus optimizing the drug discovery process researchgate.net.

Integration with Emerging Technologies in Drug Discovery (e.g., AI/ML in SAR)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These technologies can be applied to this compound research to accelerate the identification of more potent or specialized derivatives and to better understand its Structure-Activity Relationships (SAR).

While the acronym SAR is prominent in fields like Synthetic Aperture Radar esa.intosti.gov, in pharmacology, it refers to the relationship between a molecule's chemical structure and its biological activity malnalab.hu. AI/ML models can analyze large datasets of chemical structures and their corresponding activities to identify key molecular features that drive a desired biological effect.

Future research could involve:

Generative AI Models: To design novel analogs of this compound with predicted improvements in properties like target affinity, metabolic stability, or reduced off-target effects.

Predictive ML Models: Training algorithms on existing data for indapamide and other diuretics to predict the activity of new this compound derivatives against various targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML to build sophisticated QSAR models that can quantitatively predict the biological activity of new compounds based on their structural features.

High-Content Screening Analysis: Employing AI to analyze complex data from high-content cellular imaging assays, which can reveal subtle effects of this compound on cell health and morphology.

By leveraging these AI/ML techniques, researchers can more efficiently screen virtual libraries of compounds, prioritize the most promising candidates for synthesis, and reduce the reliance on extensive laboratory work for less promising molecules researchgate.net. This data-driven approach can make the discovery process faster, more cost-effective, and more likely to succeed.

Exploration of Non-Biological or Material Science Applications (Hypothetical)

The unique amphiphilic-like structure of this compound, with its polar indapamide "head" and long, nonpolar lauroyl "tail," suggests potential applications beyond pharmacology in the realm of material science. While purely hypothetical at this stage, these avenues are worth exploring.

The ability of molecules to self-assemble or be integrated into matrices is the foundation for many advanced materials aurorascientific.comgoogle.com. This compound could potentially be used as a functional component in:

Drug-Eluting Coatings: The compound's lipophilicity could be leveraged for its incorporation into polymer matrices used for coating medical devices like stents or catheters. It could be slowly released from the material to provide a localized therapeutic effect. Research into sustained-release matrices for indapamide using polymers like HPMC already exists google.comresearchgate.net.

Self-Assembling Nanostructures: Like other amphiphilic molecules, this compound might self-assemble into micelles, vesicles, or other nanostructures in aqueous environments. These structures could be investigated for their potential as carriers for other active agents.

Functional Gels and Scaffolds: The compound could be incorporated into hydrogels or other scaffolds to modify their mechanical or release properties aurorascientific.com.

Smart Materials: The compound's response to stimuli like pH could be exploited. Since its stability is pH-dependent nih.gov, materials incorporating it could be designed to change their properties or release the compound in response to specific pH environments.

| Potential Material Science Application | Relevant Property of this compound | Hypothetical Function |

| Drug-Eluting Medical Device Coatings | Lipophilicity, sustained-release potential google.comresearchgate.net | Provides localized, long-term drug delivery from a device surface. |

| Self-Assembled Nanocarriers | Amphiphilic-like structure | Forms micelles or vesicles to encapsulate other molecules. |

| Stimuli-Responsive Materials | pH-dependent stability nih.gov | Triggers drug release or material property change at a specific pH. |

| Functional Biomaterials | Biocompatibility (inferred from parent drug) | Acts as a functional additive in scaffolds for tissue engineering. |

Unveiling Further Molecular Interactions and Off-Target Effects (In Vitro)

While this compound was developed from indapamide, the addition of the lauroyl group could significantly alter its interactions with biological molecules, leading to a different profile of on-target and off-target effects. A thorough in vitro investigation is needed to map these interactions.

Studies on derivatives of the parent compound, indapamide, have shown that they can inhibit various isoforms of human carbonic anhydrase (hCA I, II, IX, and XII) researchgate.nettandfonline.com. Furthermore, some indapamide derivatives have demonstrated pro-apoptotic activity in cancer cell lines, suggesting targets beyond those related to hypertension researchgate.nettandfonline.com. The encapsulation of this compound in liposomes is also known to be significantly influenced by the presence of divalent or trivalent cations, indicating complex ionic interactions researchgate.net.

Future in vitro studies should aim to:

Characterize Off-Target Binding: Screen this compound against a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions. This should include the carbonic anhydrase isoforms known to be inhibited by related compounds researchgate.net.

Investigate Plasma Protein Binding: Quantify the extent to which this compound binds to human plasma proteins like albumin. Its increased lipophilicity may lead to higher protein binding, affecting its free concentration and pharmacokinetics.

Explore Novel Therapeutic Areas: Based on findings that indapamide derivatives can induce apoptosis in cancer cells, evaluate the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines tandfonline.com.

Assess Membrane Interactions: Use cell-based assays to study how the compound affects cell membrane integrity, fluidity, and the function of membrane-bound proteins.

Challenges and Opportunities in this compound Research

The future of this compound research is filled with both challenges to overcome and significant opportunities to advance medicine and material science.

Challenges:

Poor Water Solubility: this compound is described as water-insoluble, which presents a major challenge for formulation, delivery, and studying its biological activity in aqueous systems nih.gov.

Chemical Stability: The compound's stability is highly pH-dependent, which could affect its shelf-life in certain formulations and its behavior in different physiological environments nih.gov.

Complex Pharmacokinetics: The increased lipophilicity is likely to lead to complex absorption, distribution, metabolism, and excretion (ADME) profiles, which will require detailed investigation to understand and predict.

Predicting Off-Target Effects: While the lauroyl tail may enhance desired properties, it also increases the potential for unforeseen interactions with other biological molecules, which must be carefully screened.

Opportunities:

Enhanced Therapeutic Profile: The primary opportunity remains its potential as a long-acting antihypertensive agent with an improved pharmacokinetic profile compared to indapamide researchgate.net.

Novel Drug Delivery Systems: Its poor solubility is also an opportunity for innovation in formulation science, such as developing advanced delivery systems like liposomes, nanoparticles, or self-emulsifying drug delivery systems (SEDDS) to improve its bioavailability researchgate.netresearchgate.net.

Repurposing for New Indications: The discovery that related indapamide derivatives have pro-apoptotic and anticancer properties opens the exciting possibility of exploring this compound for applications in oncology researchgate.nettandfonline.com.

Material Science Innovation: The compound's unique structure provides a platform for hypothetical exploration in designing new functional materials, bridging the gap between pharmaceuticals and material science aurorascientific.comgoogle.com.

Successfully navigating these challenges will be key to unlocking the full potential of this compound, both in its intended role and in currently unexplored avenues.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying lauroyl-indapamide in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying this compound in preclinical studies. For example, Suo et al. (2005) developed an HPLC method for rat whole blood analysis, using a C18 column, mobile phase (acetonitrile:water, 70:30 v/v), and detection at 254 nm. Validation parameters (linearity range: 0.1–20 µg/mL, recovery >95%, intraday RSD <5%) should be replicated for consistency .

- Key Considerations : Ensure proper sample preparation (e.g., protein precipitation with acetonitrile) and account for matrix effects by spiking control samples with known concentrations .

Q. How can researchers assess the chemical stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 1.2–7.4) and controlled temperatures (25°C, 40°C). Monitor degradation via HPLC or near-infrared spectroscopy (NIRS), as demonstrated in liposomal stability studies by Suo et al. (2007). Degradation kinetics (e.g., first-order rate constants) should be calculated to predict shelf-life .

- Data Interpretation : Compare degradation profiles to identify pH-sensitive functional groups (e.g., ester bonds in this compound) and optimize formulation pH accordingly .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s pharmacokinetic data across species?

- Methodological Answer : Employ a crossover study design with standardized protocols (dose, sampling intervals, bioanalytical methods). For instance, discrepancies in bioavailability between rodents and primates may arise from interspecies metabolic differences. Use LC-MS/MS to quantify metabolites and compare enzyme activity (e.g., hepatic CYP450 isoforms) .

- Contradiction Analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess agreement between datasets. If inconsistencies persist, validate assays using certified reference materials or replicate experiments with independent labs .

Q. How can researchers optimize liposomal encapsulation efficiency for this compound while minimizing aggregation?

- Methodological Answer : Test cationic liposomes (e.g., DOTAP or DC-Chol) with varying molar ratios of this compound. Use dynamic light scattering (DLS) to monitor particle size and zeta potential. Suo et al. (2005) achieved 80% encapsulation efficiency by incorporating divalent cations (Ca²⁺) to stabilize the lipid bilayer .

- Challenges : Address phospholipid oxidation by adding antioxidants (e.g., α-tocopherol) and storing formulations under inert gas (N₂). Validate stability via freeze-thaw cycling and long-term storage tests .

Q. What strategies are effective for validating novel synthetic routes to this compound derivatives?

- Methodological Answer : Use orthogonal analytical techniques (e.g., ¹H/¹³C NMR, FTIR, HRMS) to confirm structural integrity. For purity assessment, employ differential scanning calorimetry (DSC) to detect polymorphic impurities and HPLC with charged aerosol detection (CAD) for non-UV-active byproducts .

- Statistical Validation : Apply design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst concentration). Use response surface methodology to identify critical factors affecting yield and purity .

Data Presentation and Reproducibility Guidelines

Q. How should researchers document experimental protocols to ensure reproducibility?

- Best Practices :

- Materials : Specify reagent sources (e.g., Sigma-Aldrich, ≥99% purity), equipment models (e.g., Agilent 1260 HPLC), and software versions (e.g., ChemStation Rev.B.04.03) .

- Data Tables : Include raw data (e.g., peak areas, retention times) and normalized results (e.g., % recovery) in supplementary files. For example:

| Sample ID | Concentration (µg/mL) | Peak Area | % Recovery |

|---|---|---|---|

| Control 1 | 5.0 | 4500 | 98.2 |

| Spiked 1 | 10.0 | 8900 | 97.8 |

- Code Sharing : Upload automated analysis scripts (e.g., Python or R) to repositories like GitHub .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.